molecular formula C10H8FNO2 B8725151 1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 651747-71-6

1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B8725151
CAS RN: 651747-71-6
M. Wt: 193.17 g/mol
InChI Key: DVFHFXFORJYWPC-UHFFFAOYSA-N
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Description

“1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of 2H-Indol-2-one, also known as 1,3-dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline . It’s a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .


Synthesis Analysis

The synthesis of 1,3-dihydro-2H-indol-2-ones derivatives involves a wide variety of biodynamic activities such as antituberculer, anti HIV, fungicidal, antibacterial, anticonvulsant . The synthesis of these derivatives is often achieved using one pot multicomponent-Biginelli reaction via CaCl (2) catalyst .


Molecular Structure Analysis

The molecular structure of 1,3-dihydro-2H-indol-2-one consists of a C8H7NO formula with a molecular weight of 133.1473 . It’s also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

While the specific mechanism of action for “1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used to treat various conditions. For instance, BMS 204352, a compound with a similar structure, is used to treat ischemic stroke and acts as an activator of KNCQ4 and KCNQ5 .

Safety and Hazards

While the specific safety and hazards of “1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” are not available in the search results, it’s important to handle such compounds with care as they may pose certain toxicity and irritability risks .

properties

CAS RN

651747-71-6

Product Name

1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

1-acetyl-6-fluoro-3H-indol-2-one

InChI

InChI=1S/C10H8FNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3

InChI Key

DVFHFXFORJYWPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

82.5 g of 6-fluoro-2-indolinone are stirred in 180 ml acetic anhydride for 3 hours at 130° C. After cooling to ambient temperature the precipitate is suction filtered, washed with 100 ml petroleum ether and dried.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

At 130° C., 82.5 g of 6-fluoro-2-indolinone (starting material IV) are stirred in 180 ml acetic anhydride for 3 hours. After cooling to room temperature, the precipitate is filtered off with suction, washed with 100 ml of petroleum ether and dried.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

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